![molecular formula C17H16N2O3 B7475426 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, also known as MADQ, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This leads to a reduction in calcium influx into the cell, which is necessary for the normal functioning of the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of long-term potentiation, a process that is involved in learning and memory. It has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one for lab experiments is its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, including further investigation of its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to identify other potential targets for this compound. Finally, the development of more soluble analogs of this compound could lead to improved experimental utility and potential therapeutic applications.
合成方法
The synthesis of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 3-methoxyphenylacetic acid with 2-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This is followed by reduction of the resulting nitrostyrene intermediate with sodium dithionite to yield the final product.
科学研究应用
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the NMDA receptor, which is involved in various physiological processes such as learning and memory. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)10-17(21)19-11-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROFDOLQXTVMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
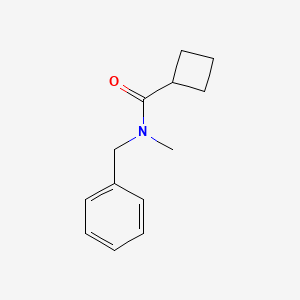
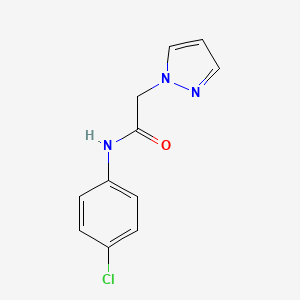

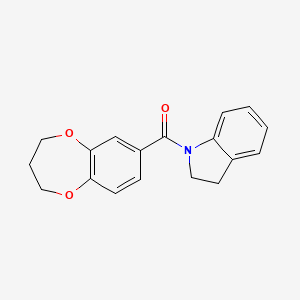

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
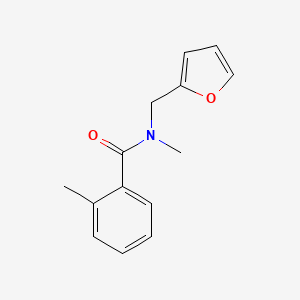
![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
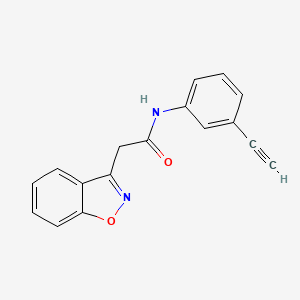
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)